
Naphthalen-1-ol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-ol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of a rhodium catalyst at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by its conversion to naphthalen-1-ol. Subsequently, naphthalen-1-ol is reacted with phosphorous acid under optimized conditions to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-ol;phosphorous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the phosphorous acid moiety.
Common Reagents and Conditions
Oxidation: Naphthalen-1-ol can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: The compound can undergo reduction reactions in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Naphthalen-1-ol;phosphorous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalen-1-ol;phosphorous acid involves its interaction with specific molecular targets and pathways. The hydroxyl group of naphthalen-1-ol can form hydrogen bonds with biological molecules, influencing their structure and function. Phosphorous acid can act as a reducing agent, participating in redox reactions that modulate cellular processes. The combined effects of these components contribute to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Naphthalen-1-ol;phosphorous acid can be compared with other similar compounds, such as:
Naphthalene-2-ol: Another naphthol derivative with a hydroxyl group at the second carbon position, exhibiting different reactivity and biological properties.
Phosphoric acid: A related phosphorus oxoacid with different chemical properties and applications.
Naphthalene derivatives: Various substituted naphthalenes with diverse chemical and biological activities.
Propriétés
Numéro CAS |
13869-17-5 |
|---|---|
Formule moléculaire |
C30H27O6P |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
naphthalen-1-ol;phosphorous acid |
InChI |
InChI=1S/3C10H8O.H3O3P/c3*11-10-7-3-5-8-4-1-2-6-9(8)10;1-4(2)3/h3*1-7,11H;1-3H |
Clé InChI |
DRQXEZNRZAHGCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.C1=CC=C2C(=C1)C=CC=C2O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


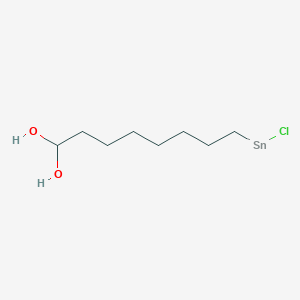


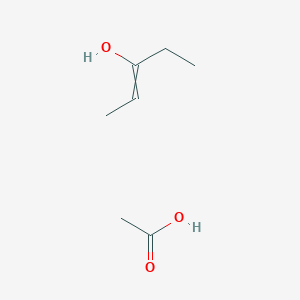

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
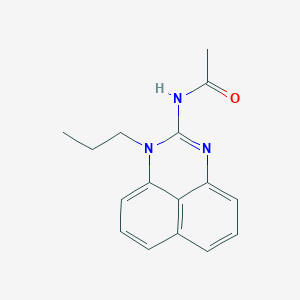
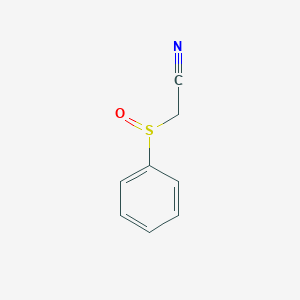
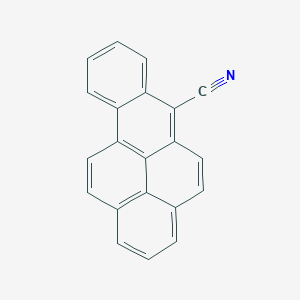
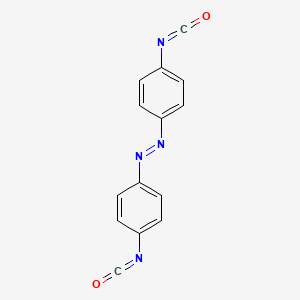
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)

